N~2~-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N~2~-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives This compound is known for its unique structural features, which include a triazine ring substituted with a tetramethylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cyanuric chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2,2,6,6-tetramethylpiperidine attacks the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N2-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine can be achieved through a continuous-flow process. This method involves the use of a micro fixed-bed reactor packed with a platinum on carbon catalyst. The starting materials, 2,2,6,6-tetramethylpiperidinone and cyanuric chloride, are mixed and reacted with hydrogen gas under optimized conditions of temperature and pressure to yield the target compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
N~2~-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used as a stabilizer in polymers and plastics to enhance their durability and resistance to degradation
Mechanism of Action
The mechanism of action of N2-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. It can also interact with nucleic acids, proteins, and other biomolecules, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another derivative with similar structural features and applications.
Uniqueness
N~2~-(2,2,6,6-Tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable molecule in scientific research and industrial applications.
Properties
CAS No. |
66644-01-7 |
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Molecular Formula |
C12H22N6 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H22N6/c1-11(2)5-8(6-12(3,4)18-11)16-10-15-7-14-9(13)17-10/h7-8,18H,5-6H2,1-4H3,(H3,13,14,15,16,17) |
InChI Key |
JYJRGUVKUULTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=NC=NC(=N2)N)C |
Origin of Product |
United States |
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